4-{[(2,4-dichlorophenyl)carbamoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group and a carboxamide group, as well as a 2,4-dichloroanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole coreThe final step includes the coupling of the 2,4-dichloroanilino moiety to the pyrazole ring via a carbonylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions of the 2,4-dichloroanilino moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
4-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-{[(BUTYLCARBAMOYL)AMINO]-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Similar structure but with a butyl group instead of the 2,4-dichloroanilino moiety.
5-AMINO-PYRAZOLES: These compounds share the pyrazole core but differ in their substituents.
Uniqueness
4-{[(2,4-DICHLOROANILINO)CARBONYL]AMINO}-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the 2,4-dichloroanilino moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H13Cl2N5O2 |
---|---|
Molecular Weight |
342.18 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)carbamoylamino]-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13Cl2N5O2/c1-2-20-11(12(16)21)10(6-17-20)19-13(22)18-9-4-3-7(14)5-8(9)15/h3-6H,2H2,1H3,(H2,16,21)(H2,18,19,22) |
InChI Key |
XWPMYFQRIKFCSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.